molecular formula C8H13NO4 B2984171 5-[(Dimethylamino)methyl]-2-furoic acid hydrate CAS No. 1609396-50-0

5-[(Dimethylamino)methyl]-2-furoic acid hydrate

Cat. No.: B2984171
CAS No.: 1609396-50-0
M. Wt: 187.195
InChI Key: KEKCFBACMRKSMX-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-furoic acid hydrate is a heterocyclic organic compound characterized by a furan ring substituted with a dimethylaminomethyl group at the 5-position and a carboxylic acid group at the 2-position. The hydrate form enhances its stability and solubility in aqueous environments. This compound is of interest in pharmaceutical synthesis, particularly as a precursor or intermediate in drug development, as evidenced by its structural presence in ranitidine-related compounds .

Properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.H2O/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKCFBACMRKSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Dimethylamino)methyl]-2-furoic acid hydrate typically involves the reaction of 2-furoic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product. The reaction can be represented as follows:

2-Furoic acid+Dimethylamine5-[(Dimethylamino)methyl]-2-furoic acid\text{2-Furoic acid} + \text{Dimethylamine} \rightarrow \text{5-[(Dimethylamino)methyl]-2-furoic acid} 2-Furoic acid+Dimethylamine→5-[(Dimethylamino)methyl]-2-furoic acid

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-[(Dimethylamino)methyl]-2-furoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-[(dimethylamino)methyl]-2-furanmethanol .

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-furoic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-furoic acid hydrate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Furan Backbones

5-[(Dimethylamino)methyl]-2-Furoic Acid Hydrochloride
  • Structure : Differs by the replacement of the hydroxyl group in the hydrate form with a hydrochloride salt.
  • Properties : Higher purity (95%) and enhanced crystallinity compared to the hydrate form, making it preferable in solid-phase synthesis .
  • Applications : Used in peptide coupling reactions and as a ligand in coordination chemistry.
2-[([5-[(Dimethylamino)methyl]-2-Furyl]methyl)thio]ethan-1-amine
  • Structure : Incorporates a thioether-linked ethylamine group instead of the carboxylic acid.
  • Properties : Higher lipophilicity due to the thioether group, improving membrane permeability in drug delivery systems .
  • Applications : Intermediate in the synthesis of ranitidine analogs and antimicrobial agents .
Ranitidine Diamine Hemifumarate
  • Structure: Contains a 5-[(dimethylamino)methyl]furan moiety linked to a diaminoethylthio group.
  • Properties : Basic amine groups enable salt formation (e.g., hemifumarate), enhancing bioavailability.
  • Applications : Key impurity profile component in ranitidine production .

Heterocyclic Compounds with Dimethylaminomethyl Substitutions

{3-[(Dimethylamino)methyl]-1,2,4-Oxadiazol-5-yl}methanol Hydrochloride
  • Structure : Features an oxadiazole ring instead of furan, with a hydroxymethyl group.
  • Properties : Greater metabolic stability compared to furan derivatives due to the oxadiazole ring’s resistance to oxidation .
  • Applications : Used in antiviral and anti-inflammatory drug candidates.
Lazertinib Mesylate Hydrate
  • Structure: Contains a dimethylaminomethyl group on a pyrazole ring, part of a kinase inhibitor.
  • Properties: Low aqueous solubility but high organic solvent compatibility, similar to 5-[(dimethylamino)methyl]-2-furoic acid hydrate .
  • Applications: Approved for non-small cell lung cancer treatment.

Functional Group Variations

2-(Piperidin-1-yl)acetic Acid Hydrochloride
  • Structure : Replaces the furan ring with a piperidine-acetic acid backbone.
  • Properties : Higher basicity (pKa ~10.5) due to the piperidine group, influencing pH-dependent reactivity .
  • Applications : Building block for neuromuscular blockers and antispasmodics.
4-Aminobicyclo[2.2.2]octane-1-carboxylic Acid
  • Structure : Rigid bicyclic structure with a primary amine and carboxylic acid.
  • Properties : Enhanced stereochemical stability, useful in chiral synthesis .
  • Applications : Peptidomimetics and enzyme inhibitor design.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
This compound C₈H₁₁NO₃·H₂O 187.19 Moderate Pharmaceutical intermediate
5-[(Dimethylamino)methyl]-2-furoic acid HCl C₈H₁₀ClNO₃ 203.63 Low Solid-phase synthesis
Ranitidine diamine hemifumarate C₁₃H₂₄N₄O₆S 380.42 High Ranitidine impurity
{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-yl}methanol HCl C₅H₁₀ClN₃O₂ 193.61 Low Antiviral agents
2-(Piperidin-1-yl)acetic acid HCl C₇H₁₄ClNO₂ 179.65 High Neuromuscular drugs

Key Research Findings

  • Reactivity: The carboxylic acid group in this compound facilitates esterification and amidation reactions, distinguishing it from amine-rich analogs like ranitidine diamine hemifumarate .
  • Solubility : Unlike lazertinib mesylate hydrate, the furoic acid hydrate exhibits moderate aqueous solubility, enabling its use in aqueous reaction media .
  • Stability : The hydrate form is less hygroscopic than hydrochloride salts, reducing handling challenges in industrial settings .

Biological Activity

5-[(Dimethylamino)methyl]-2-furoic acid hydrate, a compound with a unique structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furoic acid core with a dimethylaminomethyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This structure allows for various interactions with biological molecules, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions , while the furan ring facilitates π-π stacking interactions . These interactions influence the compound's binding affinity and specificity towards different biological targets, including enzymes and receptors involved in disease processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Studies suggest that it can inhibit specific protein kinases, which play a critical role in cell signaling pathways associated with cancer and other diseases. For instance, it has been noted for selective inhibition of protein kinase C (PKC) isozymes, which are implicated in diabetic complications .

Antimicrobial Activity

In vitro studies have reported antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent.

Case Studies

  • Diabetic Retinopathy : A study highlighted the compound's role in inhibiting PKC beta I and II isozymes, showing promise in treating diabetic retinopathy by mitigating retinal endothelial dysfunction .
  • Antioxidant Studies : Various assays demonstrated that this compound effectively reduces oxidative stress markers in cellular models, suggesting its potential use in neuroprotective therapies.

Data Tables

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of PKC isozymes
AntimicrobialDisruption of bacterial membranes

Q & A

Basic: What are the standard synthetic routes for 5-[(Dimethylamino)methyl]-2-furoic acid hydrate, and how can purity be ensured?

Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting furan-2-carboxylic acid derivatives with dimethylamine-containing reagents under basic conditions (e.g., NaOH/K₂CO₃). Purification typically employs recrystallization or column chromatography to remove by-products like ranitidine-related impurities (e.g., nitroacetamide derivatives). Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Key Steps:

  • Reagent Selection: Use anhydrous solvents to prevent hydrolysis.
  • Purification: Recrystallize from ethanol/water mixtures.
  • Quality Control: Monitor for residual dimethylamine via titration .

Advanced: How can reaction conditions be optimized to minimize by-products such as nitroacetamide derivatives?

Answer:
By-products arise from competing acylation or oxidation pathways. Optimization strategies include:

  • Temperature Control: Maintain ≤60°C to suppress side reactions.
  • Catalyst Use: Pd(PPh₃)₄ or Cu(I) catalysts improve regioselectivity in coupling steps .
  • Real-Time Monitoring: Use inline FTIR or LC-MS to detect intermediates (e.g., 5-[(dimethylamino)methyl]furan-2-yl methanol) and adjust stoichiometry .

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